Hydroxyl Radical Generation: Sulfinic vs. Sulfonic Acid
In the stepwise oxidation of 2-mercaptopyridine (PySH) by H2O2, the sulfur species progress through distinct oxidation states: pyridine-2-sulfenic acid (PySOH, S(II)) → pyridine-2-sulfinic acid (S(IV)) → pyridine-2-sulfonic acid (S(VI)). Among these, PySOH was identified as the key intermediate directly responsible for hydroxyl radical (•OH) production, while pyridine-2-sulfinic acid participates in the pathway as the immediate downstream intermediate, and pyridine-2-sulfonic acid (the fully oxidized S(VI) product) is redox-inert and generates no •OH [1]. 3-Hydroxypyridine-2-sulfinic acid, by virtue of its sulfinic acid group, is predicted to exhibit analogous redox reactivity, whereas 3-hydroxypyridine-2-sulfonic acid (CAS 88511-41-5) cannot participate in this chemistry. This functional distinction is critical for experimental designs requiring a redox-active sulfur center.
| Evidence Dimension | Participation in H2O2-mediated •OH generation pathway |
|---|---|
| Target Compound Data | Predicted active: sulfinic acid (S(IV)) can serve as redox intermediate; extrapolated from pyridine-2-sulfinic acid behavior |
| Comparator Or Baseline | 3-Hydroxypyridine-2-sulfonic acid (S(VI)): zero •OH generation; redox-inert terminal oxidation product |
| Quantified Difference | Qualitative yes/no functional divergence (redox-active vs. redox-inert); quantitative •OH yield data available only for unsubstituted pyridine-2-sulfinic acid system [1] |
| Conditions | PySH/H2O2 aqueous system, pH 7.4, 37°C; •OH detected via ESR spin-trapping and DNA damage assays; oxygen-18 isotope labeling confirmed H2O2 as oxygen source [1] |
Why This Matters
This redox-state-dependent functional dichotomy determines whether the compound can serve as a mechanistic probe for thiol oxidation studies or is only suitable as a stable reference standard.
- [1] Li Mao, Zhi-Sheng Liu, Chun-Hua Huang, Tian-Shu Tang, Hao-Zhe Zhang, Shi-Yu Chen, Ben-Zhan Zhu. Unprecedented sulfenic acid-dependent hydroxyl radical production and DNA damage by N-heterocyclic thiols and H2O2. Chemical Engineering Journal, 2024, 148731. DOI: 10.1016/j.cej.2024.148731. View Source
